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Abstract
Positive-strand RNA viruses, a group that includes significant human pathogens like

coronaviruses, flaviviruses, and picornaviruses, dramatically remodel host cell endomembranes

to create specialized replication organelles (ROs). A hallmark of these infections is the

formation of double-membrane vesicles (DMVs), which serve as the primary sites for viral RNA

synthesis. These structures are thought to provide a protected environment for replication,

shielding viral components from host innate immune sensors. This technical guide provides an

in-depth examination of the role of DMVs in viral replication cycles, detailing their biogenesis,

the viral and host factors involved, and key experimental methodologies used for their study.

Quantitative data on DMV characteristics are summarized, and critical signaling pathways are

visualized to offer a comprehensive resource for researchers in the field.

Introduction
The replication of positive-strand RNA viruses is a complex process that is intimately linked

with the host cell's endomembrane system. A key feature of this process is the formation of

DMVs, which are spherical structures enclosed by two lipid bilayers. These vesicles are not

merely passive byproducts of infection but are actively induced by the virus to create a

microenvironment conducive to the replication of its genome. Understanding the molecular

mechanisms underlying DMV formation and function is crucial for the development of broad-

spectrum antiviral therapies targeting this essential stage of the viral life cycle.
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Quantitative Analysis of Double-Membrane Vesicles
The physical characteristics of DMVs, such as their size and abundance, can vary between

different virus families and even between different viruses within the same family. This

quantitative data provides insights into the specific mechanisms of membrane remodeling

employed by each virus.
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Virus
Family

Representat
ive Virus

Average
DMV
Diameter
(nm)

Approximat
e Number
of DMVs
per cell

Cellular
Origin

Key Viral
Proteins in
Formation

Coronavirida

e
SARS-CoV 200-350[1]

Hundreds to

thousands

Endoplasmic

Reticulum

(ER)

nsp3, nsp4,

nsp6[2]

MERS-CoV ~300 Not specified

Endoplasmic

Reticulum

(ER)

nsp3, nsp4[2]

MHV 200-350[1] Not specified

Endoplasmic

Reticulum

(ER)

nsp3, nsp4,

nsp6

Picornavirida

e
Poliovirus 100-500 Variable ER, Golgi 2BC, 3A[2]

Enterovirus

71
100-500[3] Variable ER, Golgi 2C, 3A[4]

Coxsackievir

us B3
Variable Not specified ER, Golgi 2BC, 3A

Flaviviridae Dengue Virus ~100 Not specified

Endoplasmic

Reticulum

(ER)

NS4A,

NS4B[5]

Zika Virus Not specified Not specified

Endoplasmic

Reticulum

(ER)

NS4A, NS4B

Hepatitis C

Virus
~150-200 Hundreds

Endoplasmic

Reticulum

(ER)

NS4B, NS5A

Viral and Host Factors in DMV Biogenesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9609926/
https://www.mdpi.com/1999-4915/4/12/3440
https://www.mdpi.com/1999-4915/4/12/3440
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609926/
https://www.mdpi.com/1999-4915/4/12/3440
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733961/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.00286/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7097628/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The formation of DMVs is a highly orchestrated process involving a complex interplay between

viral and host cellular factors. Viral non-structural proteins (nsps) are the primary drivers of

membrane remodeling, while a plethora of host proteins are co-opted to facilitate this process.

Virus Family Key Viral Proteins Key Host Factors

Coronaviridae nsp3, nsp4, nsp6[2]

TMEM41B, VMP1, PI3K

complex I, EDEM1, ZC3HAV1,

CCAR2, FAM149B1[6]

Picornaviridae 2BC, 3A, 3CD[7][8]
PI4KB, OSBP, ACBD3, COPII

components, GBF1, Arf1[7][9]

Flaviviridae NS2A, NS4A, NS4B[5][10][11]

Reticulon proteins (RTN3.1A),

Atlastin proteins (ATL2, ATL3),

TMEM41B, VMP1[10][12]

Signaling Pathways in DMV Formation
Viruses manipulate host cell signaling pathways to induce the formation of DMVs and create a

favorable environment for replication. Key pathways involved include the Unfolded Protein

Response (UPR), the PI3K/Akt/mTOR pathway, and autophagy.

IRE1-XBP1 Pathway in Flavivirus Replication
Flavivirus infection induces ER stress, leading to the activation of the IRE1-XBP1 branch of the

UPR. IRE1, an ER-resident transmembrane protein, senses the accumulation of unfolded

proteins and initiates the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1

(XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion and

lipid biosynthesis, processes that are co-opted by the virus to provide membranes for DMV

formation.[7][13][14]
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IRE1-XBP1 pathway activation during flavivirus infection.

PI3K/Akt/mTOR Pathway in Coronavirus Replication
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and

metabolism. Coronaviruses activate this pathway to promote the synthesis of proteins and

lipids required for viral replication and DMV formation.[15][16][17] Activation of receptor tyrosine

kinases (RTKs) by growth factors or viral proteins can trigger the activation of PI3K, which in

turn activates Akt. Akt then activates mTORC1, a master regulator of protein and lipid

synthesis.
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PI3K/Akt/mTOR pathway in coronavirus replication.
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Autophagy Pathway in Picornavirus Replication
Picornaviruses subvert the host autophagy pathway to generate membranes for their

replication organelles.[3][7][13] While the complete autophagy process, which culminates in

lysosomal degradation, is often blocked, the initial stages of autophagosome formation are

exploited. Viral proteins can trigger the formation of the ULK1 complex and the PI3K complex,

leading to the nucleation and elongation of the phagophore, a precursor to the

autophagosome. These double-membraned structures are then utilized as scaffolds for the

assembly of viral replication complexes.[3]
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Autophagy pathway in picornavirus replication.
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Experimental Protocols
A variety of advanced microscopy and biochemical techniques are employed to study the

formation and function of DMVs.

Electron Tomography of Virus-Infected Cells
Electron tomography (ET) is a powerful technique that allows for the three-dimensional

visualization of cellular structures at high resolution.[6][14][18]

Protocol Outline:

Cell Culture and Infection: Grow cells on electron microscopy grids and infect with the virus

of interest.

Cryo-fixation: Plunge-freeze the grids in liquid ethane to rapidly vitrify the cells, preserving

their native structure.[19]

Cryo-Focused Ion Beam (FIB) Milling: For thicker samples, use a focused ion beam to mill

away excess cellular material, creating a thin lamella (100-200 nm) suitable for electron

transmission.[19]

Tilt-Series Acquisition: Acquire a series of images of the lamella at different tilt angles using a

transmission electron microscope.[20]

Tomogram Reconstruction: Computationally align the tilt-series images and reconstruct a 3D

tomogram of the cellular volume.

Segmentation and Analysis: Manually or semi-automatically segment the DMVs and other

cellular organelles within the tomogram to analyze their 3D organization and interactions.
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Workflow for Electron Tomography of Virus-Infected Cells.

Metabolic Labeling of Viral RNA
Metabolic labeling with nucleotide analogs allows for the visualization of newly synthesized

viral RNA within the cellular context. 5-ethynyl uridine (EU) is a commonly used analog that can

be detected via click chemistry.

Protocol Outline:

Cell Culture and Infection: Seed cells on coverslips and infect with the virus.
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Transcription Inhibition (Optional): Treat cells with actinomycin D to inhibit host cell

transcription, allowing for the specific labeling of viral RNA.

Metabolic Labeling: Incubate infected cells with 5-ethynyl uridine (EU), which will be

incorporated into newly synthesized RNA.

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a

detergent like Triton X-100.

Click Chemistry Reaction: Perform a copper-catalyzed click reaction to conjugate a

fluorescently labeled azide to the ethynyl group of the incorporated EU.

Immunofluorescence (Optional): Co-stain for viral or cellular proteins of interest using

specific antibodies.

Microscopy: Image the cells using fluorescence microscopy to visualize the localization of

newly synthesized viral RNA.
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Workflow for Metabolic Labeling of Viral RNA.

Isolation of Viral Replication Organelles
Biochemical purification of ROs allows for their detailed characterization by proteomics and

lipidomics.[21]

Protocol Outline:
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Cell Lysis: Lyse infected cells using a gentle method, such as Dounce homogenization, to

preserve the integrity of the ROs.

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to

separate cellular components based on their size and density. The crude membrane fraction

containing the ROs is typically collected.

Density Gradient Centrifugation: Layer the crude membrane fraction onto a density gradient

(e.g., sucrose or iodixanol) and centrifuge at high speed. ROs will migrate to a specific

density within the gradient.[22][23][24]

Fraction Collection: Carefully collect fractions from the gradient.

Analysis: Analyze the fractions for the presence of viral replicase proteins (e.g., by Western

blotting) and viral RNA (e.g., by RT-qPCR) to identify the fractions enriched in ROs.

Downstream Applications: The purified RO fractions can be used for electron microscopy,

proteomics, and lipidomics analysis.
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Workflow for the Isolation of Viral Replication Organelles.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.benchchem.com/product/b049657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Double-membrane vesicles are central to the replication strategy of a wide range of positive-

strand RNA viruses. Their formation is a complex process that involves the hijacking of host cell

membranes and signaling pathways by viral proteins. The detailed study of DMVs, through a

combination of advanced imaging and biochemical techniques, continues to provide critical

insights into the molecular mechanisms of viral replication. This knowledge is essential for the

identification of novel targets for the development of broad-spectrum antiviral drugs aimed at

disrupting this crucial stage of the viral life cycle. The methodologies and data presented in this

guide offer a foundational resource for researchers dedicated to this important area of virology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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